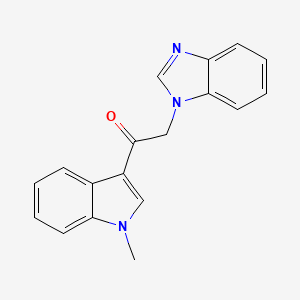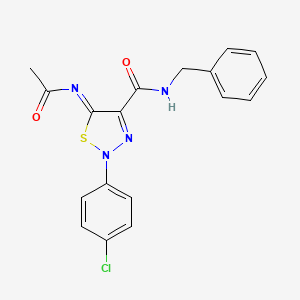
2-(1H-benzimidazol-1-yl)-1-(1-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZODIAZOL-1-YL)-1-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE is an organic compound that features both a benzodiazole and an indole moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-1-YL)-1-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling of the Two Moieties: The final step involves coupling the benzodiazole and indole moieties through an appropriate linker, such as an ethanone group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could potentially modify the ethanone group.
Substitution: Both the benzodiazole and indole rings can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Compounds with benzodiazole and indole structures are often investigated for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.
Biochemical Probes: The compound could be used as a probe to study biological pathways.
Industry
Material Science: It may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for compounds like 2-(1H-1,3-BENZODIAZOL-1-YL)-1-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-Benzodiazol-1-yl)-1-phenylethanone: Similar structure but with a phenyl group instead of an indole.
1-(1-Methyl-1H-indol-3-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of a benzodiazole.
Uniqueness
The unique combination of benzodiazole and indole moieties in 2-(1H-1,3-BENZODIAZOL-1-YL)-1-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C18H15N3O |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-1-(1-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C18H15N3O/c1-20-10-14(13-6-2-4-8-16(13)20)18(22)11-21-12-19-15-7-3-5-9-17(15)21/h2-10,12H,11H2,1H3 |
InChI Key |
QPEXIZAGSZXYFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-1-Phenyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)](/img/structure/B11046667.png)

![dimethyl 2-hydroxy-4-{(E)-2-[(4-methylphenyl)amino]ethenyl}pyridine-3,5-dicarboxylate](/img/structure/B11046685.png)

![9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione](/img/structure/B11046699.png)
![ethyl {4-[3-amino-1-(4-chlorophenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11046704.png)
![2-cyclohexyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11046718.png)
![4-(4-fluorophenyl)-7-(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11046723.png)
![2-Methoxy-5-[4-(4-methoxyphenyl)-5-isoxazolyl]phenol](/img/structure/B11046724.png)
![3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046727.png)
![3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046728.png)
![1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11046731.png)
![2,4-Dichloro-N-[2-(4-methoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide](/img/structure/B11046738.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046752.png)
